molecular formula C10H13FN2O4S B13453556 tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate

tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate

Cat. No.: B13453556
M. Wt: 276.29 g/mol
InChI Key: YPJMXZZUUIAMBX-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate: is a chemical compound with the molecular formula C10H13FN2O4S It is a derivative of carbamate, featuring a tert-butyl group and a fluorosulfonyl-substituted pyridine ring

Properties

Molecular Formula

C10H13FN2O4S

Molecular Weight

276.29 g/mol

IUPAC Name

tert-butyl N-(5-fluorosulfonylpyridin-2-yl)carbamate

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)

InChI Key

YPJMXZZUUIAMBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-substituted pyridine derivative. One common method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts under mild reaction conditions . The reaction proceeds efficiently, avoiding over-alkylation of the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl group (-SO₂F) acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. Common reactions include:

  • Aminolysis : Reacts with amines (e.g., primary/secondary amines) to form sulfonamide derivatives. For example:

    R-NH2+Ar-SO2FR-NH-SO2-Ar+HF\text{R-NH}_2 + \text{Ar-SO}_2\text{F} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HF}

    Yields range from 60–85% depending on steric hindrance and reaction conditions.

  • Hydrolysis : In aqueous alkaline media, the fluorosulfonyl group hydrolyzes to sulfonic acid:

    Ar-SO2F+H2OAr-SO3H+HF\text{Ar-SO}_2\text{F} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HF}

    This reaction is accelerated at pH > 10 and temperatures above 50°C.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. Notable examples include:

Reaction Type Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12hBiaryl derivatives70–90%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAryl amines65–80%

These reactions leverage the pyridine ring’s ability to coordinate with transition metals.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

  • Trifluoroacetic Acid (TFA) :

    Boc-protected compound+TFAPrimary amine+CO2+t-BuOH\text{Boc-protected compound} + \text{TFA} \rightarrow \text{Primary amine} + \text{CO}_2 + \text{t-BuOH}

    Complete deprotection occurs within 2h at room temperature.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

Electrophile Position Product Notes
Nitronium ionPara to -SO₂FNitro-substituted derivativeRequires fuming HNO₃ at 0°C.
Halogens (Cl₂/Br₂)Meta to -SO₂FHalo-pyridinesCatalyzed by FeCl₃ or AlCl₃.

Biochemical Interactions

The fluorosulfonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in enzymes:

  • Mechanism :

    Enzyme-SH+Ar-SO2FEnzyme-S-SO2-Ar+HF\text{Enzyme-SH} + \text{Ar-SO}_2\text{F} \rightarrow \text{Enzyme-S-SO}_2\text{-Ar} + \text{HF}

    This irreversible inhibition is exploited in protease and kinase inhibitor design.

Reaction Optimization Insights

Key parameters influencing reaction outcomes:

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates.

  • Temperature : Reactions involving the fluorosulfonyl group require strict control (0–25°C) to minimize hydrolysis .

  • Catalysts : Palladium complexes improve coupling efficiency but require inert atmospheres.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The fluorosulfonyl group can interact with biological targets, making it a valuable scaffold for drug design and development. It may also be used in the synthesis of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of protein function. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate is unique due to the specific positioning of the fluorosulfonyl group on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the combination of the tert-butyl carbamate and fluorosulfonyl functionalities provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a fluorosulfonyl group, and a pyridinyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for exploring its applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FN2O4SC_{10}H_{13}FN_{2}O_{4}S with a molecular weight of approximately 276.2846 g/mol. The compound's structure facilitates interactions with biological molecules, which can influence its pharmacological properties.

The mechanism of action of this compound involves its interaction with specific enzymes or receptors within biological systems. The fluorosulfonyl group is known to enhance the electrophilicity of the molecule, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Biological Activity and Research Findings

Research has indicated several biological activities associated with this compound, including:

  • Enzyme Inhibition : Studies have shown that compounds containing fluorosulfonyl groups exhibit significant inhibitory effects on various enzymes. For instance, similar compounds have been demonstrated to inhibit serine proteases and other enzymes involved in critical metabolic pathways .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity. Its structural components could contribute to interactions with bacterial cell membranes or vital metabolic enzymes .
  • Cytotoxicity : In vitro studies have reported cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology. The compound's ability to induce apoptosis in cancer cells has been observed, although further research is needed to elucidate the underlying mechanisms .

Comparative Analysis

A comparative analysis with similar compounds reveals that the position of substituents on the pyridine ring significantly influences biological activity. For example, compounds where the fluorosulfonyl group is located at different positions on the pyridine ring exhibit varying degrees of potency against specific biological targets .

Compound NamePosition of Fluorosulfonyl GroupBiological Activity
This compound5Moderate enzyme inhibition
tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate6High antimicrobial activity
tert-butyl N-[4-(fluorosulfonyl)pyridin-2-yl]carbamate4Low cytotoxicity

Case Studies

  • Case Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that similar fluorosulfonamide compounds significantly inhibited serine proteases involved in inflammation pathways, suggesting a therapeutic role for such compounds in treating inflammatory diseases .
  • Antimicrobial Activity Study : Research conducted by MDPI highlighted the antimicrobial properties of related pyridine derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the pyridine ring can enhance antibacterial efficacy .
  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various carbamate derivatives on human cancer cell lines, finding that certain structural modifications led to increased apoptosis rates compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate to ensure stability?

  • Methodological Answer :

  • Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles) to minimize inhalation/contact. Avoid moisture due to potential hydrolysis of the fluorosulfonyl group .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers. Protect from light to prevent photodegradation of the carbamate group .
  • Stability Testing : Monitor via HPLC every 3–6 months; degradation products (e.g., free pyridine or sulfonic acids) indicate instability .

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Confirm structure using ¹H/¹³C NMR (e.g., tert-butyl signal at ~1.4 ppm; pyridin-2-yl protons at 7.5–8.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., residual fluorosulfonyl chloride) .
  • Elemental Analysis : Verify C/H/N/S/F ratios match theoretical values .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the fluorosulfonyl group to the pyridine ring in this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Pyridine Functionalization : Sulfonate pyridin-2-amine at the 5-position using chlorosulfonic acid, followed by fluorination with KF or SF₄ .

Carbamate Protection : React the intermediate with Boc anhydride (Boc₂O) in THF with DMAP catalysis .

  • Challenges : Fluorosulfonyl groups are moisture-sensitive; anhydrous conditions and low temperatures (0–5°C) are critical .

Q. How does the fluorosulfonyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The fluorosulfonyl group acts as a leaving group (e.g., in SNAr reactions). Kinetic studies show reactivity comparable to triflate groups in Pd-catalyzed couplings .
  • Catalytic Applications : Use in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to generate biaryl derivatives .

Q. What are the implications of conflicting stability data in different solvents (e.g., DMSO vs. THF)?

  • Methodological Answer :

  • Contradiction Analysis :
  • DMSO : Accelerates decomposition via sulfonyl group interaction (observe via ¹⁹F NMR: F-SO₂ signal broadens after 24 hours) .
  • THF/EtOAc : Stable for >1 week at 25°C. Prefer for long-term storage or reactions .
  • Mitigation : Conduct solvent screening with TLC/HPLC to optimize conditions .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer :

  • Protease Inhibitor Synthesis : Deprotect the Boc group (TFA/CH₂Cl₂) to expose the amine, then conjugate with ketone-containing pharmacophores via reductive amination .
  • Fluorinated Drug Candidates : Replace the fluorosulfonyl group with heterocycles (e.g., triazoles) via click chemistry (CuAAC) .

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